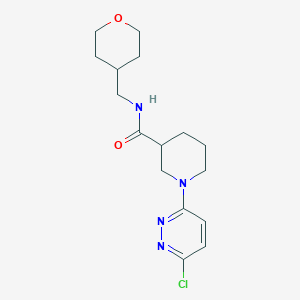

1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide

Description

Properties

Molecular Formula |

C16H23ClN4O2 |

|---|---|

Molecular Weight |

338.83 g/mol |

IUPAC Name |

1-(6-chloropyridazin-3-yl)-N-(oxan-4-ylmethyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C16H23ClN4O2/c17-14-3-4-15(20-19-14)21-7-1-2-13(11-21)16(22)18-10-12-5-8-23-9-6-12/h3-4,12-13H,1-2,5-11H2,(H,18,22) |

InChI Key |

ZYWOZINLDCSKLD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCC3CCOCC3 |

Origin of Product |

United States |

Biological Activity

The compound 1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide , often referred to as compound A , is a novel piperidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H29ClN4O3

- Molecular Weight : 444.95 g/mol

- CAS Number : 1401560-82-4

- SMILES Notation : COc1ccc(cc1)C1(CCOCC1)CNC(=O)C1CCCN(C1)c1ccc(nn1)Cl

The biological activity of compound A is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific kinases and exhibit antimicrobial properties.

Key Mechanisms:

- Kinase Inhibition : Compound A potentially binds to inactive conformations of kinases, disrupting their function and leading to downstream effects on cellular signaling pathways .

- Antimicrobial Activity : Similar piperidine derivatives have demonstrated antifungal activity, particularly against resistant strains like Candida auris, indicating that compound A may share similar properties .

Antimicrobial Efficacy

Recent studies have shown that compounds structurally related to compound A exhibit significant antifungal activity. For instance, piperidine-based derivatives have been reported to induce apoptosis in Candida auris cells, leading to cell cycle arrest and membrane disruption .

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | TBD | TBD | Potential kinase inhibition and membrane disruption |

Case Studies and Research Findings

- Antifungal Activity Against Candida auris :

- Kinase Interaction Studies :

- Toxicity Profile Assessment :

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Molecular Weight :

- The THP-methyl substituent in the target compound likely results in a molecular weight between 350–370 g/mol (inferred from analogs). Replacing THP-methyl with a 4-hydroxyphenyl group (as in CAS 1401541-97-6) reduces molecular weight to 332.78, while a bulkier thiazole-pyridinyl group (CAS 1401565-56-7) increases it to 400.9 .

Solubility and Polarity: The THP group (as in the target compound) may improve aqueous solubility compared to aromatic substituents (e.g., 4-hydroxyphenyl) due to its oxygen-containing heterocycle .

Pharmacophore Variations :

- The 6-chloropyridazinyl group (common in the target and analogs) is a halogenated aromatic system that may engage in halogen bonding with target proteins. Replacing it with pyrimidinyl (as in CAS 2877709-20-9) removes chlorine, altering electronic properties and binding affinity .

Synthetic Accessibility :

Limitations in Available Data:

- No direct biological activity data (e.g., receptor binding, IC₅₀) are available for the target compound or its analogs in the provided evidence.

- Physical properties such as melting point, boiling point, and solubility are largely unreported for these compounds .

Preparation Methods

Nucleophilic Substitution for Chloropyridazine Formation

The 6-chloropyridazine moiety is typically introduced via halogenation of pyridazinone precursors. For example, 6-(4-chlorophenyl)pyridazin-3(2H)-one undergoes bromination in acetic acid followed by treatment with phosphorus oxychloride (POCl₃) to yield 3-chloro-6-(4-chlorophenyl)pyridazine. This method, adapted for the target compound, likely involves reacting pyridazin-3-one with POCl₃ at elevated temperatures (80–100°C) to replace the hydroxyl group with chlorine.

Critical Parameters :

Piperidine Ring Functionalization

The piperidine-3-carboxamide segment is constructed via a two-step process:

-

Carboxamide Formation : Piperidine-3-carboxylic acid reacts with (tetrahydro-2H-pyran-4-yl)methylamine using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (N,N'-Dicyclohexylcarbodiimide).

-

N-Alkylation : The resulting carboxamide undergoes alkylation with 3-chloro-6-substituted pyridazine in the presence of a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

Example Protocol :

Optimization of Reaction Conditions

Temperature and Catalysis

Exothermic reactions, such as bromination, require controlled temperature gradients. For instance, adding bromine dropwise to a pyridazinone-acetic acid mixture at 65–70°C prevents side reactions like over-halogenation. Catalytic amounts of dimethylformamide (DMF) enhance POCl₃-mediated chlorination by activating the carbonyl oxygen.

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while ethyl acetate/water biphasic systems facilitate extraction of hydrophilic byproducts.

Table 1: Solvent Effects on Alkylation Efficiency

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMF | 36.7 | 72 | 15 |

| Acetonitrile | 37.5 | 68 | 18 |

| THF | 7.5 | 45 | 30 |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using gradients of ethyl acetate in hexanes (10% → 50%). High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomers, ensuring >95% purity.

Spectroscopic Analysis

-

¹H NMR : Key signals include:

-

LC-MS : Molecular ion peak at m/z 339.1 [M+H]⁺ confirms the target compound.

Comparative Analysis of Synthetic Routes

Route A (Patent EP1405852B1) :

-

Steps : Carboxylic acid activation → sequential amide couplings.

-

Advantages : High enantiomeric purity (ee >98%).

-

Disadvantages : Requires expensive coupling agents (e.g., HATU).

Route B (Adapted from Ambeed Protocols) :

-

Advantages : Cost-effective reagents (POCl₃, Cs₂CO₃).

-

Disadvantages : Lower yield (55–60%) due to competing elimination.

Challenges and Troubleshooting

Byproduct Formation

Low Solubility

-

Issue : Precipitation of intermediates in DMF.

-

Solution : Add co-solvents (e.g., dichloromethane) or ultrasonicate the mixture.

Recent Advances (2024–2025)

The 2024 patent EP1405852B1 introduces microwave-assisted synthesis for reducing reaction times (e.g., 30 minutes vs. 18 hours for alkylation). Additionally, flow chemistry systems enhance POCl₃-mediated chlorination safety by minimizing human exposure to toxic gases .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(6-chloropyridazin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-3-carboxamide, and how do they influence its reactivity or biological interactions?

- Structural Features :

- Piperidine ring : Provides conformational flexibility and hydrogen-bonding potential.

- 6-Chloropyridazine moiety : Enhances electrophilic reactivity due to the electron-withdrawing chlorine substituent.

- Tetrahydro-2H-pyran-4-ylmethyl group : Contributes to lipophilicity and membrane permeability .

- Methodological Insight :

- Characterize the compound using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity.

- Use X-ray crystallography to resolve spatial arrangements of substituents, which are critical for structure-activity relationship (SAR) studies .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Synthetic Challenges :

- Multi-step reactions require precise control of coupling agents (e.g., EDCI/HOBt) for amide bond formation.

- Chloropyridazine intermediates may undergo undesired side reactions (e.g., hydrolysis) under acidic/basic conditions .

- Optimization Strategies :

- Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

- Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) or preparative HPLC for purification .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically addressed?

- Root Causes :

- Differences in assay conditions (e.g., pH, co-solvents like DMSO) may alter compound solubility or target binding.

- Off-target interactions with unrelated enzymes/receptors .

- Resolution Methods :

- Perform orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement).

- Validate results using isogenic cell lines or knockout models to confirm specificity .

Q. What computational approaches are most effective for predicting the compound’s interaction with biological targets?

- Modeling Workflow :

- Molecular Docking : Use AutoDock Vina or Glide to predict binding poses to target proteins (e.g., kinases, GPCRs).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- Validation :

- Correlate computational predictions with experimental data (e.g., mutagenesis studies on key binding residues) .

Q. How can researchers design experiments to elucidate the metabolic stability of this compound in vitro?

- Experimental Design :

- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes (37°C, NADPH-regenerating system) and quantify parent compound depletion via LC-MS/MS.

- CYP450 Inhibition Screening : Use fluorogenic substrates to identify CYP isoforms involved in metabolism .

- Data Interpretation :

- Calculate intrinsic clearance (Clₙₜ) and extrapolate to in vivo half-life using the well-stirred model .

Methodological Best Practices

- Synthesis : Prioritize protective group strategies (e.g., tert-butoxycarbonyl for amines) to prevent side reactions during multi-step syntheses .

- Purification : Combine recrystallization (solvent: ethanol/water) with reverse-phase HPLC (C18 column) for >95% purity .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT/WST-1 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.